![molecular formula C20H23N3O2S2 B6478740 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 1260634-59-0](/img/structure/B6478740.png)
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
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Overview
Description
The compound “2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide” belongs to the class of thienopyrimidines . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been found to have promising anti-infective properties .
Synthesis Analysis
Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . A method for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has been reported . The reaction involves 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbenzylamine .Molecular Structure Analysis
The molecular structure of thienopyrimidines is characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core . This core structure is similar to the purine bases adenine and guanine, which may contribute to the biological activity of these compounds .Chemical Reactions Analysis
The synthesis of thienopyrimidines involves a series of chemical reactions, including the formation of 4-oxo-4H-thieno[3,4-c]chromene-3-diazonium sulfate in the coupling reactions involving 2-aminothiophene and various phenolic and arylamines’ couplers . This compound readily undergoes homocyclotrimerization at low temperature .Scientific Research Applications
- Among these derivatives, compound 12e demonstrated remarkable antitumor activity against lymphoma cell lines (SU-DHL-6, WSU-DLCL-2, and K562) with low toxicity against normal HEK293T cells .
- A patent document describes formulations and methods for treating Pneumovirinae virus infections (including respiratory syncytial virus) using substituted thieno[3,2-d]pyrimidines .
Antitumor Activity
Antiviral Potential
Photosensitive Properties
Mechanism of Action
While the exact mechanism of action of “2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide” is not specified in the retrieved papers, thienopyrimidines in general have been found to have broad-spectrum anti-infective properties . Their structure-activity relationship (SAR) and ligand-receptor interactions have been studied .
Future Directions
Thienopyrimidines, including “2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide”, have promising anti-infective properties . Future research could focus on further exploring their structure-activity relationship, optimizing their synthesis, and investigating their potential as anti-infective agents .
properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-3-5-11-23-19(25)18-16(10-12-26-18)22-20(23)27-13-17(24)21-15-8-6-14(4-2)7-9-15/h6-10,12H,3-5,11,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWNHIDCMKETHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide |
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